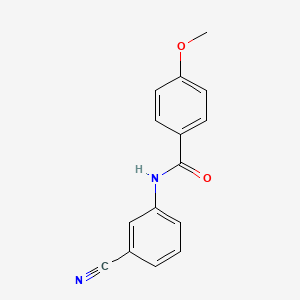

N-(3-cyanophenyl)-4-methoxybenzamide

Description

N-(3-Cyanophenyl)-4-methoxybenzamide is a substituted benzamide featuring a 4-methoxybenzoyl group linked to a 3-cyanophenylamine moiety. The methoxy group at the para position of the benzamide ring contributes to electron-donating effects, while the cyano group (-CN) at the meta position of the phenyl ring introduces strong electron-withdrawing properties.

Properties

CAS No. |

316150-86-4 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

N-(3-cyanophenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-7-5-12(6-8-14)15(18)17-13-4-2-3-11(9-13)10-16/h2-9H,1H3,(H,17,18) |

InChI Key |

HXDBEVLWHUIGRV-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Stability and Reactivity

Hydrolytic Stability

- N-(6-Aminohexyl)-4-methoxybenzamide (): In conjugates with oligonucleotides, the phosphoramide bond showed pH-dependent stability. At pH 4.5, 80% cleavage occurred within 24 hours, indicating sensitivity to acidic conditions. The aminohexyl group likely increases hydrophilicity, accelerating hydrolysis.

- Implication for Target Compound: The 3-cyanophenyl group, being more hydrophobic and electron-deficient, may enhance stability in acidic environments compared to aminohexyl substituents.

Crystallinity and Structural Parameters

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) () : Crystallographic analysis revealed two molecules per asymmetric unit, with nitro and bromo groups influencing packing via halogen bonding.

- 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide () : X-ray studies highlighted intramolecular hydrogen bonds between acetoxy and methoxy groups, stabilizing the crystal lattice.

EGFR Tyrosine Kinase Docking

- Compound 7j (Quinazolinone derivative, ): Achieved a docking score of −9.65 kcal/mol with EGFR TKD (PDB:1M17), attributed to hydrogen bonding with Met793 and hydrophobic interactions.

- Compound 7h (Thiophene derivative, ) : Score of −9.31 kcal/mol, with weaker π-π stacking due to thiophene’s smaller aromatic system.

Antioxidant Activity

- 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide () : Demonstrated moderate antioxidant activity via DPPH assays (IC₅₀ = 58 µM), attributed to radical scavenging by the acetoxy group.

Metal Complexation

- N-(3-Acetylphenylcarbamothioyl)-4-methoxybenzamide () : Formed stable complexes with Mn(II), Co(II), and Cd(II), leveraging the thioamide group’s chelating ability.

- Target Compound: The absence of thioamide or aminohexyl groups likely limits metal coordination, directing its utility toward organic synthesis rather than coordination chemistry.

Fluorination and Halogenation

- N-(3-Iodo-1-isopropoxypropyl)-4-methoxybenzamide () : Iodine’s polarizability facilitated electrophilic substitutions, yielding 84% product under mild conditions.

- Target Compound: The cyano group’s electron-withdrawing nature may deactivate the aromatic ring, reducing susceptibility to electrophilic attack compared to halogenated analogues.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.